tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate: A Technical Guide to Properties and Orthogonal Functionalization
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate: A Technical Guide to Properties and Orthogonal Functionalization
Executive Summary
In modern drug development and natural product synthesis, the indole scaffold remains one of the most privileged pharmacophores. tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS: 1557780-95-6) is a highly engineered synthetic intermediate designed specifically for advanced chemoselective functionalization[1]. By strategically positioning halogens with distinct bond dissociation energies (C-I vs. C-Cl) and masking the nucleophilic indole nitrogen with a tert-butyloxycarbonyl (Boc) group, this compound enables researchers to perform orthogonal palladium-catalyzed cross-coupling reactions without the need for intermediate protection/deprotection cycles[2].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream application.
Chemical Identity and Quantitative Data
Understanding the baseline physicochemical properties is critical for reaction design, particularly regarding solvent selection and isolation techniques. The quantitative data for this intermediate is summarized below[1].
| Property | Value |
| Chemical Name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate |
| CAS Registry Number | 1557780-95-6 |
| Molecular Formula | C13H13ClINO2 |
| Molecular Weight | 377.61 g/mol |
| SMILES | CC(C)(C)OC(=O)N1C=C(I)C2=C1C=C(Cl)C=C2 |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DCM, EtOAc, DMF, THF; Insoluble in H2O |
| Storage Conditions | 2–8 °C, inert atmosphere, protect from light |
Mechanistic Causality: Structural Design
As an Application Scientist, it is essential to understand why this specific substitution pattern is utilized rather than simply knowing how to use it. The design of tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate relies on two fundamental chemical principles:
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, it masks the acidic N-H proton (pKa ~16.2), preventing unwanted deprotonation or N-alkylation during the strongly basic conditions typical of cross-coupling reactions[3]. Second, the electron-withdrawing nature of the carbamate reduces the electron density of the electron-rich indole ring. This electronic modulation mitigates the risk of spontaneous oxidation and stabilizes the labile C3-I bond against premature homolytic cleavage.
Halogen Orthogonality (C3-I vs. C6-Cl)
Bond dissociation energy (BDE) dictates chemoselectivity in transition-metal-catalyzed oxidative addition. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). This thermodynamic differential allows for completely orthogonal functionalization[2]. A Pd(0) catalyst will selectively undergo oxidative addition at the C3-iodo position under mild conditions (room temperature to 80 °C), leaving the C6-chloro position completely intact for subsequent late-stage functionalization using specialized, electron-rich phosphine ligands at elevated temperatures.
Orthogonal Cross-Coupling Workflow
The differential reactivity of the C3 and C6 positions allows for the rapid construction of complex, multi-substituted indole scaffolds (e.g., Meridianin alkaloid analogs)[2]. The logical flow of this chemoselective functionalization is visualized below.
Orthogonal cross-coupling strategy utilizing differential halogen reactivity.
Self-Validating Synthesis Protocols
Trustworthy methodology requires built-in verification steps. The following protocols for synthesizing and utilizing this compound include In-Process Controls (IPCs) to ensure experimental integrity.
Protocol A: Electrophilic Iodination of 6-Chloro-1H-indole
Causality: N-Iodosuccinimide (NIS) is preferred over elemental iodine (I2) due to its milder nature, which avoids over-iodination or oxidative degradation of the indole core[4].
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Initiation: Dissolve 6-chloro-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.
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Reagent Addition: Add NIS (1.05 eq) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.
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Self-Validation (IPC 1): Stir for 2 hours at room temperature. Sample 10 µL of the reaction mixture, quench with aqueous Na2S2O3, and extract with EtOAc. Analyze via LC-MS. The reaction is complete when >95% conversion to the [M+H]+ corresponding to the 3-iodo intermediate is observed[4].
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Workup: Quench the bulk reaction with 10% aqueous sodium thiosulfate (Na2S2O3) to neutralize residual iodinating agents. Extract with EtOAc, wash extensively with water and brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.
Protocol B: N-Boc Protection
Causality: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the bulky Boc group to the sterically hindered indole nitrogen[3].
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Initiation: Dissolve the crude 6-chloro-3-iodo-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM).
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Catalysis: Add Triethylamine (Et3N, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
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Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise. Mild effervescence (CO2 gas evolution) will be observed.
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Self-Validation (IPC 2): Monitor via TLC (Hexanes:EtOAc 8:2). The N-H indole starting material (Rf ~0.3) must completely convert to the less polar, UV-active N-Boc indole (Rf ~0.6).
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Isolation: Wash the organic layer sequentially with 0.1 M HCl (to remove DMAP/Et3N), saturated NaHCO3, and brine. Concentrate and purify via silica gel chromatography to yield the title compound as an off-white solid.
Protocol C: Selective C3 Suzuki-Miyaura Coupling
Causality: Using a standard Pd(0) catalyst like Pd(PPh3)4 at moderate temperatures ensures that oxidative addition occurs exclusively at the weaker C-I bond[2].
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Setup: In a flame-dried Schlenk tube, combine tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq)[2].
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Solvent/Base: Add degassed 1,4-dioxane and an aqueous solution of K2CO3 (2.0 eq).
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Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours under argon.
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Self-Validation (IPC 3): LC-MS analysis should confirm the presence of the C3-arylated, C6-chlorinated product. No dechlorination should be observed at this temperature.
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Workup: Filter through a pad of Celite, extract with EtOAc, and purify via flash chromatography.
References
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Title: Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug Source: Molecules (via Semantic Scholar) URL: [Link]
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Title: Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: Total synthesis of asperdinones B, C, D, E and terezine D Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
- 1. 1557780-95-6|tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate| Ambeed [ambeed.com]
- 2. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
